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Compound of Interest

2-Hydroxy-5-
Compound Name:
methylisophthalaldehyde

Cat. No.: B1214215

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the structural validation of 2-
Hydroxy-5-methylisophthalaldehyde. While a definitive single-crystal X-ray diffraction study
for this specific compound is not publicly available, its structure has been rigorously confirmed
through spectroscopic techniques.[1] This guide will compare the data obtained from these
spectroscopic methods with the X-ray crystallographic data of the closely related parent
compound, isophthalaldehyde. This comparison will highlight the strengths and limitations of
each technique in the context of small molecule structural elucidation, providing valuable
insights for researchers in chemistry and drug development.

Spectroscopic and Crystallographic Data
Comparison

The structural confirmation of 2-Hydroxy-5-methylisophthalaldehyde has been achieved
through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
[1] These techniques provide detailed information about the molecule's connectivity and
functional groups. In contrast, X-ray crystallography offers a precise three-dimensional map of
the atomic arrangement in the solid state. Below is a comparative summary of the data for 2-
Hydroxy-5-methylisophthalaldehyde and the crystallographic data for isophthalaldehyde.
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2-Hydroxy-5-
Parameter _ Isophthalaldehyde
methylisophthalaldehyde
Formula C9HB03 C8H602
Molecular Weight 164.16 g/mol 134.13 g/mol
Melting Point 128-130 °C 89-91 °C

1H NMR (ppm)

Aldehyde protons: 8 9.8-10.2
(s), Aromatic protons: & 6.5—
8.0 (m), Phenolic hydroxyl
proton: & 10-12 (s), Methyl
protons: ~0 2.3 (s)[2]

Aldehyde protons: 6 10.1 (s),
Aromatic protons: & 8.1-8.4 (m)

13C NMR (ppm)

Carbonyl carbons: >4 190,
Aromatic carbons: 6 110-160,
Methyl carbon: ~& 20

Carbonyl carbons: ~5 192,
Aromatic carbons: 6 130-140

IR (cm™1)

Strong aldehyde C=0 stretch:
~1680-1720, Phenolic O-H
stretch: ~3200-3500[2]

Aldehyde C=0 stretch: ~1700

Crystal System Not Available Orthorhombic
Space Group Not Available P212121

. _ , _ a=596A b=789A c=
Unit Cell Dimensions Not Available

13.54 A

Key Structural Features

Planar aromatic ring with two
aldehyde groups and hydroxyl
and methyl substituents.

Planar aromatic ring with two

aldehyde groups.

Experimental Protocols
Spectroscopic Analysis of 2-Hydroxy-5-
methylisophthalaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are typically

recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated
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solvent, such as deuterochloroform (CDClIs) or dimethyl sulfoxide-de (DMSO-ds), with
tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per
million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet or
analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded over
the range of 4000-400 cm~1, and the positions of absorption bands are reported in reciprocal
centimeters (cm™1).

X-ray Crystallography of Isophthalaldehyde (and other
Benzaldehyde Derivatives)

The following is a general protocol for the single-crystal X-ray diffraction analysis of a small
organic molecule like isophthalaldehyde, based on common practices for substituted
benzaldehyde derivatives.

o Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g.,
ethanol, ethyl acetate/hexane).

o Data Collection: A suitable single crystal is mounted on a goniometer head of a
diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka radiation, A =
0.71073 A) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K or
150 K) to minimize thermal vibrations. A series of diffraction images are collected as the
crystal is rotated through a range of angles.

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell parameters and the intensities of the reflections. The crystal structure is solved
using direct methods or Patterson methods and then refined by full-matrix least-squares on
F2. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be
located from the difference Fourier map or placed in calculated positions and refined using a
riding model.
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Visualizing the Workflow and Structural
Relationships

The following diagrams illustrate the experimental workflow for structural validation and the
logical relationship between spectroscopic and crystallographic data.
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Caption: Experimental workflow for structural validation.
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Caption: Logical relationship between data and structural validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Structural Validation of 2-
Hydroxy-5-methylisophthalaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214215#validation-of-2-hydroxy-5-
methylisophthalaldehyde-structure-by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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